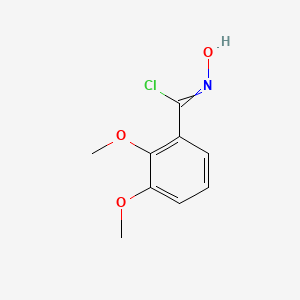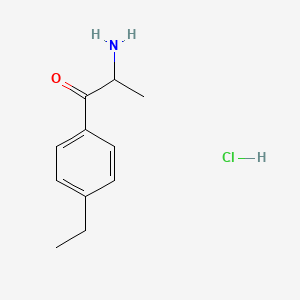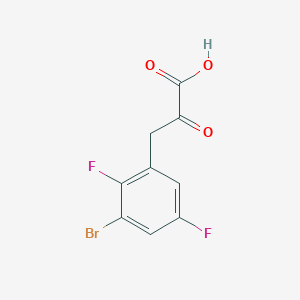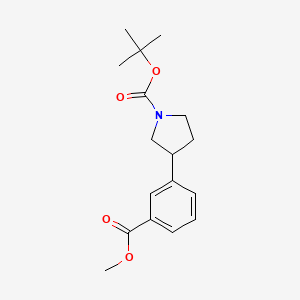
Bis(4-methoxybenzoyl) peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxybenzoyl) peroxide: is an organic peroxide compound with the chemical formula C16H14O6 . It is known for its role as a radical initiator in polymerization reactions and is used in various industrial applications due to its ability to decompose and generate free radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(4-methoxybenzoyl) peroxide can be synthesized through the reaction of 4-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions to ensure the stability of the peroxide.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure the product’s consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-methoxybenzoyl) peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers.
Common Reagents and Conditions:
Decomposition: The compound decomposes under heat or light to produce .
Polymerization: In the presence of monomers like or , the generated radicals initiate polymerization, leading to the formation of polymers.
Major Products: The major products of the decomposition of this compound are 4-methoxybenzoic acid and carbon dioxide . In polymerization reactions, the primary products are various types of polymers depending on the monomers used.
Applications De Recherche Scientifique
Chemistry: Bis(4-methoxybenzoyl) peroxide is widely used as a radical initiator in the synthesis of polymers. It is also employed in organic synthesis for the generation of radicals in various chemical reactions.
Biology and Medicine: In biological research, this compound is used to study radical-induced processes and their effects on biological systems. Its ability to generate radicals makes it a useful tool in understanding oxidative stress and related phenomena.
Industry: The compound is used in the production of plastics, resins, and other polymeric materials. Its role as a radical initiator is crucial in the manufacturing processes of these materials, ensuring efficient polymerization and high-quality end products.
Mécanisme D'action
The mechanism of action of bis(4-methoxybenzoyl) peroxide involves its decomposition to generate 4-methoxybenzoyloxyl radicals . These radicals can initiate chain reactions, particularly in polymerization processes. The molecular targets are typically the double bonds in monomers, which react with the radicals to form polymer chains.
Comparaison Avec Des Composés Similaires
- Benzoyl peroxide
- Bis(4-methylbenzoyl) peroxide
- Diacetyl peroxide
Comparison: Bis(4-methoxybenzoyl) peroxide is unique due to the presence of methoxy groups on the benzoyl rings, which can influence its reactivity and stability. Compared to benzoyl peroxide, it may offer different decomposition rates and radical generation efficiencies, making it suitable for specific applications where controlled radical generation is required.
Propriétés
Numéro CAS |
849-83-2 |
|---|---|
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
(4-methoxybenzoyl) 4-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-7-3-11(4-8-13)15(17)21-22-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
Clé InChI |
KDFRADWZKMRRPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)

![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)


![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)

![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)
